4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS No.: 2044704-53-0
Cat. No.: VC5992406
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044704-53-0 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 |
| IUPAC Name | 4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) |
| Standard InChI Key | DNDOADBFVQQSPT-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising pyrazolo[1,5-a]pyrazine, where position 4 is substituted with chlorine and position 2 bears a carboxylic acid group (Figure 1). The IUPAC name, 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, reflects this substitution pattern .
Table 1: Key Chemical Identifiers
The planar structure of the pyrazine ring facilitates π-π stacking interactions, while the chlorine atom and carboxylic acid group introduce polarity and hydrogen-bonding capacity .
Synthetic Methodologies
Oxidative Coupling Strategies
The synthesis of pyrazolo[1,5-a]pyrazine derivatives often employs oxidative cross-dehydrogenative coupling (CDC) reactions. A seminal study by El-Sayed et al. (2019) demonstrated that reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds under oxygen atmospheres yield analogous pyrazolo[1,5-a]pyridines . Although this work focused on pyridine derivatives, the methodology is adaptable to pyrazine systems.
Table 2: Optimized Reaction Conditions for Pyrazoloheterocycles
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) | 72–94% | |
| Solvent | Ethanol with 6 equiv acetic acid | 74–94% | |
| Atmosphere | O₂ (1 atm) | 94% | |
| Temperature | 130°C | 18 h |
For 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, chlorination likely occurs via electrophilic substitution or through the use of chlorinated precursors during cyclization .
Physicochemical Properties
Stability and Solubility
The compound’s stability is contingent on storage at 2–8°C in anhydrous conditions . Its estimated logP of 0.86 suggests moderate lipophilicity, while the carboxylic acid group enhances aqueous solubility at physiological pH .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes requiring stringent oxygen atmospheres .
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Cellular Permeability: The polar carboxylic acid may hinder membrane penetration, necessitating prodrug strategies .
Future research should prioritize:
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Scalable synthesis protocols.
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In vitro profiling against kinase targets.
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Structural modifications to improve bioavailability.
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